molecular formula C7H10N2<br>CH3C6H3(NH2)2<br>C7H10N2 B122806 2,4-Diaminotoluene CAS No. 95-80-7

2,4-Diaminotoluene

Cat. No. B122806
CAS RN: 95-80-7
M. Wt: 122.17 g/mol
InChI Key: VOZKAJLKRJDJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diaminotoluene (2,4-DAT) is an industrial intermediate commonly used in the dye and plastics industries. It is a structural isomer of 2,6-diaminotoluene, with both compounds sharing a structural alert for DNA reactivity, which suggests potential genotoxicity. However, only 2,4-DAT is known to be a potent rodent carcinogen, with the liver being a major target organ .

Synthesis Analysis

The synthesis of 2,4-DAT involves complexation reactions with various acceptors. For instance, the charge transfer complexation of 3,4-diaminotoluene (DAT) with π-acceptor 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) has been studied, indicating that the complexation increases with a decrease in solvent polarity . Although this study focuses on a different isomer (3,4-DAT), it provides insight into the synthesis processes involving diaminotoluene compounds.

Molecular Structure Analysis

The molecular structure of 2,4-DAT and its derivatives has been characterized using various spectroscopic techniques. For example, the structure of a laccase-mediated coupling product of 2,4-DANT (a reduced metabolite of TNT) to guaiacol was determined to be a trinuclear coupling product with a molecular weight of 409 g/mol . This provides a model for understanding the biogenic formation of bound residues in soil from TNT by coupling aminotoluenes to humic constituents.

Chemical Reactions Analysis

2,4-DAT undergoes various chemical reactions, including oxidation and coupling reactions. It can react with hydrogen peroxide to form mutagenic compounds such as phenazine, azo, and azoxy derivatives . Additionally, the compound is activated by cytochrome P450 and further by acetyltransferase to form mutagenic intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-DAT are influenced by its interactions with other compounds and its environment. For instance, the biodegradation of 2,4-DAT and its isomers has been studied, showing that these compounds can be consumed by enrichment cultures developed from a munitions wastewater treatment plant . The genotoxicity of 2,4-DAT has been evaluated in various assays, including the unscheduled DNA synthesis (UDS) test, the micronucleus (MN) assay, and single-cell gel electrophoresis (SCGE), confirming its genotoxic effects in human HepG2 cells .

Relevant Case Studies

Several case studies have been conducted to evaluate the genotoxic and carcinogenic potential of 2,4-DAT. In vivo studies using the rat micronucleus test and rat liver UDS assay have been performed to discriminate between the carcinogenic and non-carcinogenic isomers of diaminotoluene . Another study investigated the genotoxic and non-genotoxic activities of 2,4-DAT in Fischer-344 rat liver, finding that 2,4-DAT induced significantly more DNA adducts and enhanced the growth of preneoplastic foci compared to its isomer 2,6-DAT . Additionally, the mutagenicity of 2,4-DAT has been assessed in L5178Y mouse lymphoma and AT3-2 Chinese hamster ovary cells, showing locus specificity in its mutagenic potential .

Scientific Research Applications

Chromatographic Analysis

2,4-Diaminotoluene, used in industrial dye production and as an intermediate in polyurethane foam production, can be effectively analyzed using high-performance liquid chromatography. This method allows for sharp peak resolution and sensitive detection, enabling quantitative analysis in urine and plasma samples (Unger & Friedman, 1979).

Genotoxicity Studies

Studies on 2,4-Diaminotoluene (2,4-DAT) have shown its genotoxic effects in human hepatoma cell line HepG2. Using various assays such as unscheduled DNA synthesis (UDS) test and micronucleus (MN) assay, 2,4-DAT exhibited a mildly genotoxic effect, indicating its potential as an environmental pollutant and its impact on human health (Severin et al., 2005).

Reaction with Methanol

Research demonstrates that 2,4-Diaminotoluene can react with formaldehyde produced from the oxidation of methanol, forming bis(2,4-diamino-5-tolyl)methane. This reaction highlights the complex interactions that can occur between aromatic amines and formaldehyde in biological samples (Cunningham, Matthews, & Burka, 1990).

Catalysis in Hydrogenation

2,4-Diaminotoluene is a key precursor in polyurethane production, obtained through the hydrogenation of 2,4-dinitrotoluene. The development of magnetic, amine-functionalized ferrite supported palladium catalysts has been a significant advancement, offering high TDA selectivity and yield, enhanced reusability, and easy separation from the reaction medium (Hajdu et al., 2022).

Biodegradation Studies

The biodegradability of 2,4-Diaminotoluene and its related compounds, originating from the industrial usage of 2,4-Dinitrotoluene, has been examined. These studies contribute to understanding how hazardous compounds from industrial activities can be effectively managed and treated in biological systems (Freedman, Shanley, & Scholze, 1996).

Comparative Carcinogenic Studies

Comparative research on 2,4-Diaminotoluene and its isomers like 2,6-Diaminotoluene has provided insights into their differing carcinogenic potentials. These studies help in understanding the molecular mechanisms underlying the carcinogenic properties of such compounds (Cunningham et al., 1991).

Food Packaging Safety

2,4-Diaminotoluene has been analyzed in food packaging materials, emphasizing the importance of detecting potentially hazardous chemicals in consumer products. A developed gas chromatography-tandem mass spectrometry method allows for rapid and accurate detection in composite laminated food packaging bags (Qing Jiang, 2013).

Safety And Hazards

Exposure to 2,4-Diaminotoluene is primarily occupational . Acute (short-term) exposure to high levels of 2,4-Diaminotoluene in humans has caused severe skin and eye irritation sometimes leading to permanent blindness . Other effects include respiratory problems, stomach gas, rise in blood pressure, dizziness, convulsions, fainting, and coma . Chronic animal studies have reported liver injury . In animal studies, 2,4-Diaminotoluene was carcinogenic following dietary administration, producing a significant increase in the incidence of a large variety of tumor types, including liver, mammary gland, subcutaneous fibromas, lung lymphomas, and leukemia . The EPA has classified 2,4-Diaminotoluene as a Group B2, probable human carcinogen .

Future Directions

While specific future directions for 2,4-Diaminotoluene are not detailed in the search results, it is noted that the compound is a subject of ongoing research in areas such as the development of new dyes and the degradation of polyurethane materials .

properties

IUPAC Name

4-methylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-2-3-6(8)4-7(5)9/h2-4H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZKAJLKRJDJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2, Array
Record name 2,4-TOLUENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1612
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4-TOLUENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5459-85-8 (mono-hydrochloride), 636-23-7 (di-hydrochloride)
Record name Toluene-2,4-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4020402
Record name 2,4-Diaminotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,4-toluenediamine appears as a colorless crystalline solid. Toxic by ingestion and inhalation. Irritates skin and eyes. Slightly soluble in water and neutrally buoyant in water. Decomposes with emission of toxic oxides of nitrogen at high temperatures. Used in making dyes., Other Solid, Colorless solid; Darkened by air; [ICSC] Gray or brown powder or flakes; [Alfa Aesar MSDS], Solid, COLOURLESS CRYSTALS. TURNS DARK ON EXPOSURE TO AIR., Colorless crystalline solid., Colorless to brown, needle-shaped crystals or powder. [Note: Tends to darken on storage & exposure to air. Properties given are for 2,4-TDA.]
Record name 2,4-TOLUENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1612
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Benzenediamine, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Diaminotoluene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/437
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2,4-Toluenediamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041799
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,4-TOLUENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TOLUENE-2,4-DIAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/760
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Toluenediamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0620.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

558 °F at 760 mmHg (NTP, 1992), 292 °C, 558 °F
Record name 2,4-TOLUENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1612
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TOLUENE-2,4-DIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,4-TOLUENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TOLUENE-2,4-DIAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/760
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Toluenediamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0620.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

300 °F (NTP, 1992), [ICSC] 149 °C, 149 °C, 300 °F
Record name 2,4-TOLUENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1612
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4-Diaminotoluene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/437
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TOLUENE-2,4-DIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,4-TOLUENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TOLUENE-2,4-DIAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/760
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Toluenediamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0620.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

1 to 5 mg/mL at 70 °F (NTP, 1992), Very soluble in water, ethanol, ethyl ether; soluble in acetone, carbon disulfide, Soluble in water, alcohol, and ether, Solubility in water, g/100ml at 20 °C: 3.5, Soluble
Record name 2,4-TOLUENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1612
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TOLUENE-2,4-DIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,4-TOLUENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Toluenediamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0620.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.045 at 212 °F (NTP, 1992) - Denser than water; will sink, 1.26 kg/l, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.05 (liquid at 212 °F), 1.05 (Liquid at 212 °F)
Record name 2,4-TOLUENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1612
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4-TOLUENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TOLUENE-2,4-DIAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/760
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Toluenediamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0620.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

Relative vapor density (air = 1): 4.2
Record name 2,4-TOLUENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

1 mmHg at 223.7 °F ; 10 mmHg at 305.1 °F (NTP, 1992), 0.00017 [mmHg], VP: 1 mm Hg at 106.5 °C, 1.70X10-4 mm Hg at 25 °C, Vapor pressure, kPa at 106.5 °C: 0.13, 1 mmHg at 224 °F, (224 °F): 1 mmHg
Record name 2,4-TOLUENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1612
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4-Diaminotoluene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/437
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TOLUENE-2,4-DIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,4-TOLUENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TOLUENE-2,4-DIAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/760
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Toluenediamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0620.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

2,4-Dinitrotoluene and diaminotoluene isomers are present as impurities.
Record name TOLUENE-2,4-DIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

2,4-Diaminotoluene

Color/Form

Needles from water; crystals from alcohol, Prisms from alcohol, Colorless crystals

CAS RN

95-80-7; 25376-45-8(unspecifiedisomer); 26764-44-3, 95-80-7, 71111-07-4, 91696-44-5
Record name 2,4-TOLUENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1612
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4-Diaminotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toluene-2,4-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, 4-methyl-, labeled with tritium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071111074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Diaminotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-m-phenylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-Benzenediamine, 4-methyl-, coupled with diazotized 4-methyl-1,3-phenylenediamine, diazotized m-phenylenediamine, diazotized m-toluidine, m-phenylenediamine and m-toluidine, acetates
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.085.601
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLUENE-2,4-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS1AKN4HYB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TOLUENE-2,4-DIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,4-Toluenediamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041799
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,4-TOLUENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TOLUENE-2,4-DIAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/760
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

210 °F (NTP, 1992), 99 °C, 210 °F
Record name 2,4-TOLUENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1612
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TOLUENE-2,4-DIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,4-Toluenediamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041799
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,4-TOLUENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TOLUENE-2,4-DIAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/760
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Toluenediamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0620.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

The di-formamide of 2,4-toluene diamine is prepared by either reaction of the diamine with formic acid, with azeotropic removal of water with refluxing toluene, or by reaction of the diamine with phenyl formate in phenol. As in Example 1 above, the di-formamide (5.46 grams, 0.0307 mole) in phenol (17.50 grams, 0.186 mole) is added dropwise to diphenyl carbonate (26.40 grams, 0.123 mole) and heated to 232° C. at 110 mmHg. IS/GC analysis of the overhead (30.55 grams) and pot material (17.42 grams) shows the recovery of 4.004 grams of free 2,4-TDI and 0.277 grams of 2,4-TDI as phenol carbamate (0.0246 moles total TDI, 79.9% yield, based on di-formamide fed).
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.004 g
Type
reactant
Reaction Step Two
Quantity
0.277 g
Type
catalyst
Reaction Step Three
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
di-formamide
Quantity
5.46 g
Type
reactant
Reaction Step Five
Quantity
26.4 g
Type
reactant
Reaction Step Five
Quantity
17.5 g
Type
solvent
Reaction Step Five
[Compound]
Name
material
Quantity
17.42 g
Type
reactant
Reaction Step Six
Yield
79.9%

Synthesis routes and methods II

Procedure details

20 parts toluene, 1.74 parts (0.01 mole) 2,4-toluenediisocyanate, 2.8 parts (0.02 mole) boron trifluoride etherate and 0.40 part (0.02 mole) distilled water were combined and reacted as described in Example 1. The neutralization and isolation procedures described in Example 2 were conducted. 1.17 parts (97% yield) 2,4-toluenediamine were recovered having a melting point of 96° C.-98° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diaminotoluene
Reactant of Route 2
2,4-Diaminotoluene
Reactant of Route 3
2,4-Diaminotoluene
Reactant of Route 4
2,4-Diaminotoluene
Reactant of Route 5
2,4-Diaminotoluene
Reactant of Route 6
2,4-Diaminotoluene

Citations

For This Compound
2,850
Citations
E George, C Westmoreland - Carcinogenesis, 1991 - academic.oup.com
The two structural isomers 2,4- and 2,6-diarninotoluene (DAT) differ in their carcinogenic properties; the 2,4-isomer is carcinogenic in rats and mice, whereas the 2,6-isomer has been …
Number of citations: 42 academic.oup.com
I Séverin, A Jondeau, L Dahbi, MC Chagnon - Toxicology, 2005 - Elsevier
2,4-Diaminotoluene (2,4-DAT) is a widely used industrial intermediate and human exposure is possible in the dye and plastics industries. We investigated the genotoxicity of the …
Number of citations: 43 www.sciencedirect.com
National Toxicology Program - … technical report series, 1979 - pubmed.ncbi.nlm.nih.gov
A bioassay of 2,4-diaminotoluene for possible carcinogenicity was conducted by administering the test chemical in feed to F344 rats and B6C3F1 mice. Groups of 50 rats of each sex …
Number of citations: 20 pubmed.ncbi.nlm.nih.gov
T Watanabe, M Ono, T Hirayama, S Fukui - Mutation Research Letters, 1989 - Elsevier
2,4-Diaminotoluene (DAT) was reacted with hydrogen peroxide at room temperature for 2 days, and the resulting red precipitates were separated into 5 fractions on silica gel column …
Number of citations: 13 www.sciencedirect.com
N Şen, H Nazir, N Atҫeken, KS Hope, N Acar… - Journal of Molecular …, 2020 - Elsevier
In order to broaden the practical applications of Picric acid (PA), salts of PA have been synthesised with 2,3-diaminotoluene (PIC:23DAT), and 2,4-diaminotoluene (PIC:24DAT). This …
Number of citations: 12 www.sciencedirect.com
MM Rahman, MM Alam, AM Asiri, MA Islam - Talanta, 2018 - Elsevier
A facile hydrothermal process was used to prepare MnCo x O y nanoparticles (NPs) in alkaline medium (pH~10.5) at room temperature. The NPs were characterized by Fourier-…
Number of citations: 60 www.sciencedirect.com
T Watanabe, M Ono, T Hirayama, S Fukui - Mutation Research Letters, 1987 - Elsevier
The mutagenicity of 2,4-diaminotoluene (DAT) in Ames's Salmonella/microsome test was remarkably enhanced by treatment with hydrogen peroxide. Therefore, identification of the …
Number of citations: 15 www.sciencedirect.com
Ò Puiggené, MJC Espinosa, D Schlosser, S Thies… - Scientific Reports, 2022 - nature.com
The continuing reports of plastic pollution in various ecosystems highlight the threat posed by the ever-increasing consumption of synthetic polymers. Therefore, Pseudomonas …
Number of citations: 11 www.nature.com
ML Cunningham, HB Matthews… - Chemical research in …, 1990 - ACS Publications
Using and 13C NMR and high-resolution mass spectroscopy, this product was shown to be bis (2, 4-diamino-5-tolyl) methane. This reaction product is shownto occur under conditions …
Number of citations: 16 pubs.acs.org
E Bermudez, D Tillery… - Environmental …, 1979 - Wiley Online Library
The important industrial chemicals 2,4‐dinitrotoluene (DNT) and 2,4‐diaminotoluene (DAT) are hepatocarcinogens in rats. Technical grade DNT contains approximately 76% 2,4‐DNT, …
Number of citations: 72 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.